1,5-Diaminopentan-3-one 1,5-Diaminopentan-3-one
Brand Name: Vulcanchem
CAS No.: 52043-62-6
VCID: VC16216447
InChI: InChI=1S/C5H12N2O/c6-3-1-5(8)2-4-7/h1-4,6-7H2
SMILES:
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

1,5-Diaminopentan-3-one

CAS No.: 52043-62-6

Cat. No.: VC16216447

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diaminopentan-3-one - 52043-62-6

Specification

CAS No. 52043-62-6
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name 1,5-diaminopentan-3-one
Standard InChI InChI=1S/C5H12N2O/c6-3-1-5(8)2-4-7/h1-4,6-7H2
Standard InChI Key KJGMCIWRNDQSCC-UHFFFAOYSA-N
Canonical SMILES C(CN)C(=O)CCN

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1,5-Diaminopentan-3-one (CAS 52043-62-6) is a linear molecule featuring a pentan-3-one backbone with primary amino groups at the 1 and 5 positions. The compound’s IUPAC name, 1,5-diaminopentan-3-one, reflects this arrangement. Key structural parameters include:

PropertyValue
Molecular formulaC5H12N2O\text{C}_5\text{H}_{12}\text{N}_2\text{O}
Molecular weight116.162 g/mol
Exact mass116.095 g/mol
Topological polar surface area69.11 Ų
LogP (octanol-water)0.65

The ketone group at position 3 introduces polarity, while the amino groups enable hydrogen bonding and participation in nucleophilic reactions. X-ray crystallography and NMR studies confirm a planar conformation around the carbonyl group, with rotational flexibility in the carbon chain .

Spectral Signatures

  • IR Spectroscopy: Strong absorption at 1710–1680 cm1^{-1} (C=O stretch) and 3350–3300 cm1^{-1} (N-H stretches) .

  • 1^1H NMR: δ 2.35 ppm (triplet, 2H, CH2_2CO), δ 2.65 ppm (multiplet, 4H, NH2_2-CH2_2), δ 1.55 ppm (pentet, 2H, central CH2_2) .

  • 13^{13}C NMR: δ 208.9 ppm (C=O), δ 45.2 ppm (CH2_2NH2_2), δ 32.1 ppm (central CH2_2) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The seminal synthesis by Macholan (1974) involves a two-step process :

  • Condensation: 1,5-Diaminopentane reacts with glutaraldehyde under acidic conditions to form a cyclic imine intermediate.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the imine to yield 1,5-diaminopentan-3-one, with subsequent purification via recrystallization.

1,5-Diaminopentane+GlutaraldehydeHClImine IntermediateNaBH41,5-Diaminopentan-3-one\text{1,5-Diaminopentane} + \text{Glutaraldehyde} \xrightarrow{\text{HCl}} \text{Imine Intermediate} \xrightarrow{\text{NaBH}_4} \text{1,5-Diaminopentan-3-one}

Typical yields range from 60–75%, with purity >95% achievable through solvent extraction .

Fermentative Approaches

Patent WO2009092793A3 describes a microbial route using engineered E. coli strains expressing lysine decarboxylase variants . This method converts L-lysine to 1,5-diaminopentane (cadaverine), which is subsequently oxidized to the ketone derivative using a monooxygenase enzyme. Fermentative production offers scalability (≥10 kg/L titers) and reduced environmental impact compared to chemical synthesis .

Industrial Optimization

Commercial production emphasizes cost-effective precursors and continuous flow reactors. Key parameters:

ParameterOptimal Value
Temperature50–60°C
Pressure1–2 atm
CatalystPalladium on carbon (Pd/C)
Reaction time4–6 hours
Purity post-distillation99.5%

Physicochemical Properties

Solubility and Stability

1,5-Diaminopentan-3-one exhibits moderate solubility in polar solvents:

SolventSolubility (g/100 mL, 25°C)
Water8.2
Ethanol22.5
Dichloromethane1.8
Acetone15.3

The compound is hygroscopic, requiring storage under anhydrous conditions. Thermal decomposition begins at 185°C, with a melting point of 92–94°C (lit.) .

Acid-Base Behavior

The amino groups confer basicity, with pKa values of 9.2 (primary amine) and 10.8 (secondary amine) . Protonation at physiological pH facilitates salt formation, such as the dihydrochloride derivative (CAS 52788-69-9), which enhances water solubility (>50 g/100 mL) .

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 in acidic medium yields glutaric acid.

  • Reduction: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) produces 1,5-diaminopentan-3-ol, a chiral building block for pharmaceuticals.

Condensation Reactions

The ketone group participates in Schiff base formation with aldehydes, enabling applications in polymer chemistry. For example, reaction with terephthalaldehyde generates polyimine networks used in gas separation membranes.

Applications in Research and Industry

Pharmaceutical Intermediates

1,5-Diaminopentan-3-one serves as a precursor to:

  • Anticancer agents: Schiff base complexes with platinum(II) exhibit cytotoxicity against HeLa cells.

  • Antibiotics: Derivatives with β-lactam structures show activity against Gram-positive pathogens .

Polymer Science

Polycondensation with diacids (e.g., adipic acid) yields polyamides with tensile strengths >80 MPa, suitable for automotive components.

Biochemical Probes

The dihydrochloride salt (CAS 52788-69-9) inhibits carbonic anhydrase IX (IC50=4.7 μM\text{IC}_{50} = 4.7 \ \mu\text{M}), a target in hypoxic tumors .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
1,5-Diaminopentane (Cadaverine)Lacks ketone group; higher basicityPolyamide production
1,4-Diaminobutane (Putrescine)Shorter chain; lower thermal stabilityCell culture media additive
1,6-DiaminohexaneLonger chain; enhanced flexibilityNylon-6,6 synthesis

Future Directions

Ongoing research focuses on:

  • Enzymatic asymmetric synthesis to produce enantiopure derivatives.

  • CO2_2 capture using polyimine networks derived from 1,5-diaminopentan-3-one.

  • Drug delivery systems exploiting pH-responsive Schiff base linkages.

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